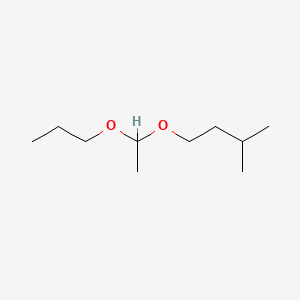

1-Isopentyloxy-1-propoxyethane

Description

Structurally, it consists of two ether-linked alkoxy groups: an isopentyloxy (3-methylbutoxy) group and a propoxy group attached to a central ethane backbone. This compound is primarily used as a flavoring agent in food products, with a documented presence in rum at a concentration of 2.5 mg/kg . Acetals like 1-isopentyloxy-1-propoxyethane are valued for their stability and ability to modulate flavor release, contributing to the sensory profile of alcoholic beverages. Its evaluation by EFSA underscores its regulatory compliance for safe use within specified limits.

Properties

CAS No. |

238757-63-6 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3-methyl-1-(1-propoxyethoxy)butane |

InChI |

InChI=1S/C10H22O2/c1-5-7-11-10(4)12-8-6-9(2)3/h9-10H,5-8H2,1-4H3 |

InChI Key |

VPJHYSGCDYPNSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1-propoxyethoxy)butane can be achieved through various organic reactions. One common method involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base. For instance, 3-methyl-1-butanol can be reacted with 1-bromo-2-propoxyethane under basic conditions to yield 3-methyl-1-(1-propoxyethoxy)butane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3-methyl-1-(1-propoxyethoxy)butane.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1-propoxyethoxy)butane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the ether group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-methyl-1-(1-propoxyethoxy)butane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: Its derivatives are studied for potential biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-methyl-1-(1-propoxyethoxy)butane exerts its effects involves interactions with various molecular targets. Its ether group can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The EFSA report highlights several structurally related acetals used as flavoring agents in rum and other foods. Below is a comparative analysis based on substituent groups, concentrations, and regulatory data.

Structural and Functional Differences

Key structural variations among these acetals lie in the alkoxy substituents and backbone branching, which influence their physicochemical properties (e.g., volatility, solubility) and flavor contributions:

| FL-no | Compound Name | Substituent 1 | Substituent 2 | Concentration in Rum (mg/kg) |

|---|---|---|---|---|

| 06.041 | 1-Isobutoxy-1-ethoxy-2-methylpropane | Isobutoxy | Ethoxy | 0.1 |

| 06.042 | 1-Isobutoxy-1-ethoxy-3-methylbutane | Isobutoxy | Ethoxy | 5.0 |

| 06.044 | 1-Isobutoxy-1-ethoxypropane | Isobutoxy | Ethoxy | 0.25 |

| 06.047 | 1-Isopentyloxy-1-propoxyethane | Isopentyloxy | Propoxy | 2.5 |

| 06.050 | 1-Butoxy-1-ethoxyethane | Butoxy | Ethoxy | 0.5 |

- In contrast, shorter chains (e.g., ethoxy in 06.050) may increase volatility, affecting aroma intensity .

- Backbone Modifications : The presence of methyl branches (e.g., 2-methylpropane in 06.041 vs. 3-methylbutane in 06.042) alters steric hindrance, impacting hydrolysis rates and stability in acidic environments like rum .

Usage and Regulatory Context

Concentration levels in rum reflect both flavor potency and safety thresholds:

- 06.047 (2.5 mg/kg): Its moderate concentration suggests balanced flavor contribution without exceeding toxicity thresholds. The isopentyloxy group may impart fruity or woody notes, while the propoxy group moderates volatility.

- 06.042 (5.0 mg/kg) : The highest concentration among comparators, likely due to synergistic effects of isobutoxy and ethoxy groups, which may enhance sweetness or caramel-like flavors.

Key Research Findings

- Structural analogs with ethoxy groups (e.g., 06.050) show faster enzymatic degradation compared to those with bulkier substituents like isopentyloxy, influencing their persistence in food matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.